dibenzylphosphinic acid

Vanadium coordination chemistry Phosphinate ligands Metal cluster synthesis

Dibenzylphosphinic acid (CAS 7369-51-9; DBPA; bis(benzyl)phosphinic acid) is an organophosphorus compound with the molecular formula C14H15O2P and a molecular weight of 246.24 g/mol, characterized by two benzyl groups (CH2C6H5) attached to a phosphinic acid [P(=O)(OH)] moiety. As a member of the dialkylphosphinic acid class, it is recognized as part of the third generation of organophosphorus acid extractants.

Molecular Formula C14H15O2P
Molecular Weight 246.24 g/mol
CAS No. 7369-51-9
Cat. No. B3825762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedibenzylphosphinic acid
CAS7369-51-9
Molecular FormulaC14H15O2P
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)O
InChIInChI=1S/C14H15O2P/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)
InChIKeyLGMGVCQVPSHUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzylphosphinic Acid (CAS 7369-51-9): Procurement-Relevant Physical Properties and Benchmarks for Research-Grade Sourcing


Dibenzylphosphinic acid (CAS 7369-51-9; DBPA; bis(benzyl)phosphinic acid) is an organophosphorus compound with the molecular formula C14H15O2P and a molecular weight of 246.24 g/mol, characterized by two benzyl groups (CH2C6H5) attached to a phosphinic acid [P(=O)(OH)] moiety . As a member of the dialkylphosphinic acid class, it is recognized as part of the third generation of organophosphorus acid extractants [1]. Its established physical parameters—melting point 191.5–192 °C after recrystallization [2], density 1.203 g/cm³, boiling point 506 °C at 760 mmHg, flash point 259.8 °C, and vapor pressure 4.65×10⁻¹¹ mmHg at 25 °C —provide essential quality control benchmarks for procurement and purity verification.

Dibenzylphosphinic Acid Procurement Risk: Why Analog Compounds Cannot Be Freely Substituted in Coordination Chemistry and Catalysis Applications


Dialkylphosphinic acids are not interchangeable commodities; their steric bulk, electronic properties, and substituent geometry dictate complexation outcomes with transition metals [1]. The β, γ, and δ substituents on dialkylphosphinic acids profoundly influence extraction behaviors, selectivity for heavy rare earth elements, and coordination chemistry [1]. Specifically, substitution of the benzyl group (CH2C6H5) with an aryl group (C6H5) or altering the bridging carbon geometry produces substantially different metal complex architectures, solubility characteristics, and product crystallinity—parameters that directly affect synthetic reproducibility, catalytic performance, and downstream application viability [2].

Dibenzylphosphinic Acid (CAS 7369-51-9): Direct Comparative Performance Evidence Against Closest Analogs


Dibenzylphosphinic Acid vs. Diphenylphosphinic Acid: Discrete Trimeric Vanadium Clusters vs. Insoluble Polymeric Products

In vanadium(IV) coordination chemistry, dibenzylphosphinic acid yields discrete, structurally characterizable trimeric clusters, whereas the aryl analog diphenylphosphinic acid produces insoluble, intractable polymeric material under identical reaction conditions [1]. This difference in product morphology and solubility directly impacts the utility of the resulting metal complexes in catalytic and materials applications [1].

Vanadium coordination chemistry Phosphinate ligands Metal cluster synthesis

Dibenzylphosphinic Acid Temperature-Dependent Mo Cluster Selectivity: Evidence for Controllable Mixed-Valent vs. Tetrameric Product Distribution

The reaction of MoO2(acac)2 with dibenzylphosphinic acid exhibits temperature-dependent product selectivity that is quantitatively distinct and has been characterized by 95Mo NMR spectroscopy [1]. This tunable behavior contrasts with other phosphinate systems that lack this temperature-controlled structural divergence [1].

Molybdenum clusters 95Mo NMR Mixed-valent compounds

Dibenzylphosphinic Acid Stabilizes Discrete Tungsten(V) and Vanadium(V) Cubane Clusters: Comparative Structural Benchmarking

Dibenzylphosphinic acid uniquely stabilizes tetranuclear cubane clusters of both tungsten(V) and vanadium(V), yielding isostructural compounds W4(μ3-O)4(μ2-O2P(Bn)2)4(O4) and V4(μ3-O)4(μ2-O2P(Bn)2)4(O4) that permit direct crystallographic comparison [1]. This capacity to generate isostructural clusters across different transition metals provides a defined structural platform unavailable with many other phosphinate ligands [1].

Tungsten clusters Vanadium clusters Cubane structures

Dibenzylphosphinic Acid vs. (CH3)2-Substituted Analog: Distinct Mo–Mo Bonding in Mixed-Valent Clusters from X-ray Crystallography

The open mixed-valent molybdenum cluster formed with dibenzylphosphinic acid, Mo4(μ3-O)2(μ2-O2P(CH2C6H5)2)6O6·2(CH2Cl2), exhibits a well-defined central Mo(V)–Mo(V) single bond at 2.6217(5) Å, as determined by X-ray crystallography [1]. This bond distance is a quantifiable structural parameter that distinguishes the coordination geometry induced by the benzyl-substituted ligand from that of other phosphinate ligands and provides a benchmark for computational modeling [1].

Mixed-valent compounds Mo–Mo bonding X-ray crystallography

Dibenzylphosphinic Acid vs. Diphenylphosphinic Acid in V Cluster Architecture: V–V Distances from Single Crystal Diffraction

The trimeric vanadium clusters formed exclusively with dibenzylphosphinic acid—and not with diphenylphosphinic acid—exhibit specific V···V non-bonded distances and a μ3-oxo-bridged triangular core characterized by single crystal diffraction [1]. The ligand‘s benzyl groups provide sufficient steric protection to prevent polymerization while maintaining crystallinity, enabling full structural elucidation [1].

Vanadium clusters Single crystal diffraction V–V bonding

Dibenzylphosphinic Acid Enables Cobalt(II) Dinuclear Complexes with Three Distinct Ligand Sets: Coordination Versatility Benchmarking

Dibenzylphosphinic acid reacts with cobalt(II) to produce three structurally distinct dinuclear complexes—[(py)3Co(μ2-O2P(Bn)2)3Co(py)][ClO4], (py)3Co(μ2-O2P(Bn)2)3Co(Cl), and (py)(μ2-NO3)Co(μ2-O2P(Bn)2)3Co(py)—all characterized by single crystal diffraction [1]. This versatility in forming multiple discrete dinuclear architectures with varying terminal ligands (ClO4⁻, Cl⁻, NO3⁻) is a documented feature of this specific phosphinate ligand [1].

Cobalt complexes Dinuclear compounds Phosphinate bridging ligands

Dibenzylphosphinic Acid (CAS 7369-51-9): Evidence-Based Research and Industrial Application Scenarios


Synthesis of Discrete, Structurally Characterizable Vanadium(IV) Clusters for Oxidation Catalysis Research

Dibenzylphosphinic acid is the ligand of choice when discrete trimeric vanadium(IV) clusters are required for catalytic or materials studies, as diphenylphosphinic acid yields intractable insoluble polymers under identical conditions [1]. The resulting crystalline trimers (V3(μ3-O)O2)(μ2-O2P(CH2C6H5)2)6(H2O) and (V3(μ3-O)O2)(μ2-O2P(CH2C6H5)2)6(py) can be fully characterized by single crystal diffraction, enabling structure-activity relationship studies in oxidation catalysis [1].

Controlled Synthesis of Molybdenum Mixed-Valent or Tetrameric Clusters via Temperature Selection

For applications requiring precise control over molybdenum cluster architecture, dibenzylphosphinic acid enables temperature-dependent product selectivity: 120 °C yields the cubic tetramer Mo4(μ3-O)4(μ2-O2P(CH2C6H5)2)4O4 (95Mo NMR singlet at 584.9 ppm), while 75 °C yields the open mixed-valent cluster Mo4(μ3-O)2(μ2-O2P(CH2C6H5)2)6O6 with distinct 95Mo NMR signatures at 238.8 ppm and 6.4 ppm [2]. This tunability is not universally observed across phosphinate ligands and enables targeted synthesis of specific cluster types for electronic and catalytic applications [2].

Stabilization of Isostructural Tungsten and Vanadium Cubane Clusters for Comparative Catalytic Studies

Dibenzylphosphinic acid uniquely stabilizes tetranuclear cubane clusters of both tungsten(V) and vanadium(V), yielding isostructural W4(μ3-O)4(μ2-O2P(Bn)2)4(O4) and V4(μ3-O)4(μ2-O2P(Bn)2)4(O4) [1]. This capacity to generate directly comparable cluster architectures across different transition metals provides an ideal platform for comparative studies in oxidation catalysis, where ligand field effects and metal-specific reactivity can be systematically evaluated using the same ligand framework [1].

Synthesis of Structurally Diverse Dinuclear Cobalt(II) Complexes for Magnetic and Catalytic Studies

For research requiring tunable dinuclear cobalt(II) architectures, dibenzylphosphinic acid enables the isolation of three distinct complexes—[(py)3Co(μ2-O2P(Bn)2)3Co(py)][ClO4], (py)3Co(μ2-O2P(Bn)2)3Co(Cl), and (py)(μ2-NO3)Co(μ2-O2P(Bn)2)3Co(py)—all structurally verified by single crystal diffraction [1]. This versatility supports systematic variation of terminal ligands while maintaining a consistent μ2-O2P(Bn)2 bridging framework, facilitating comparative studies of magnetic exchange coupling and catalytic activity in cobalt-based systems [1].

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